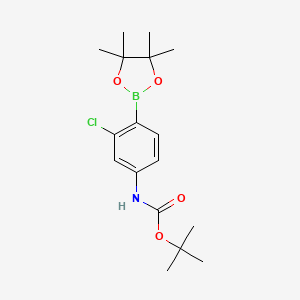
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Disposition and Metabolism in Humans
Research on the disposition and metabolism of novel compounds, such as orexin receptor antagonists, provides insights into how chemical compounds are processed in the human body, including their elimination routes and metabolite identification. These studies are crucial for understanding the pharmacokinetics of new drugs and their potential applications in treating conditions like insomnia (Renzulli et al., 2011).
Toxicity and Safety Evaluation
Evaluations of compound toxicity and safety, such as those conducted on vinclozolin, are essential in assessing the health risks and protective measures needed for individuals exposed to chemicals, whether in the environment or the workplace. These studies help identify any potential health effects, including hormonal, liver, or other organ-specific impacts, and guide regulatory standards and protective guidelines for chemical exposure (Zober et al., 1995).
Radiotracer Applications in Medicine
The development and evaluation of radiotracers for imaging purposes, such as assessing inflammation or receptor expression in clinical populations, highlight the application of chemical compounds in diagnostic imaging. These studies provide essential data on the safety, dosimetry, and efficacy of radiotracers, which can aid in diagnosing and monitoring various diseases, including multiple sclerosis and cancer (Brier et al., 2022).
Antimicrobial Applications
Research into the therapeutic efficacy of compounds, such as antimycotic sertaconazole, demonstrates the potential of chemical compounds in treating infectious diseases. These studies assess the effectiveness, safety, and potential side effects of compounds, guiding their use in clinical practice for conditions like Pityriasis versicolor, a fungal infection (Nasarre et al., 1992).
Analyzing Chemical Effects on Biological Systems
Investigations into the effects of compounds on biological systems, such as the peripheral benzodiazepine receptor, provide insights into the biochemical mechanisms and potential therapeutic applications of these compounds. Understanding how specific chemicals interact with biological receptors can inform the development of new drugs and therapeutic strategies (Funakoshi et al., 1999).
properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2/c1-2-9-25-11-15(18(26)14-10-12(22)7-8-17(14)25)20-23-19(24-27-20)13-5-3-4-6-16(13)21/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGPREIWFFXVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2867324.png)







![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)
![2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2867340.png)
